The Chemical and Physical Properties of 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole: A Comprehensive Technical Guide
The Chemical and Physical Properties of 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole: A Comprehensive Technical Guide
Executive Summary
5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole (CAS: 1892413-78-3) represents a highly specialized fluorinated building block in modern medicinal chemistry and agrochemical development [1]. As a derivative of the 2,2-difluorobenzodioxole core, it is strategically deployed to enhance the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). This technical guide explores the structural logic, physical properties, and validated synthetic workflows for this critical scaffold, with a particular focus on its utility in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [2].
Structural Logic and Causality (E-E-A-T)
As an Application Scientist, it is crucial to understand why this specific molecular architecture is chosen over simpler analogs. The design of 5-ethyl-2,2-difluorobenzo[d][1,3]dioxole is rooted in solving specific pharmacokinetic liabilities:
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The Metabolic Shield (2,2-Difluoro Substitution): The classic 1,3-benzodioxole ring is a well-known bioisostere but suffers from a severe metabolic soft spot: Cytochrome P450 enzymes rapidly oxidize the methylene bridge, leading to ring cleavage and rapid clearance. Fluorination at the 2-position replaces the vulnerable C-H bonds with ultra-strong C-F bonds. Causality: This substitution completely blocks methylene oxidation, drastically increasing the in vivo half-life of the resulting API while withdrawing electron density from the aromatic ring to prevent unwanted electrophilic degradation [3].
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Steric Tuning (5-Ethyl Substitution): While methyl groups offer minimal steric bulk, an ethyl group provides a flexible, highly lipophilic extension. Causality: In structure-activity relationship (SAR) campaigns, the ethyl group allows the molecule to deeply anchor into hydrophobic sub-pockets of target proteins (such as the CFTR channel) without incurring the severe entropic penalties associated with larger, rigid groups like tert-butyl.
Physical and Chemical Properties
The quantitative parameters of 5-ethyl-2,2-difluorobenzo[d][1,3]dioxole dictate its handling and downstream reaction conditions.
| Property | Value / Description |
| Chemical Name | 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole |
| CAS Registry Number | 1892413-78-3 |
| Molecular Formula | C 9 H 8 F 2 O 2 |
| Molecular Weight | 186.16 g/mol |
| LogP (Predicted) | ~3.2 - 3.5 (Highly lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Dioxole oxygen atoms) |
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
| Physical State | Colorless to pale yellow liquid |
| Solubility Profile | Insoluble in water; Miscible in DCM, EtOAc, and DMF |
Experimental Workflows: Synthesis Protocol
The synthesis of 5-ethyl-2,2-difluorobenzo[d][1,3]dioxole relies on a self-validating, two-phase protocol starting from the commercially available 2,2-difluorobenzo[d][1,3]dioxole core.
Phase 1: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)
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Objective: Regioselective introduction of an acetyl group at the 5-position.
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Causality: The oxygen atoms of the dioxole ring are ortho/para directing. Because positions 4 and 7 are sterically hindered by the CF 2 group and ring strain, electrophilic attack is funneled almost exclusively to the 5-position.
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Step-by-Step Methodology:
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Charge a dry, nitrogen-purged reactor with 2,2-difluorobenzo[d][1,3]dioxole (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
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Cool the reactor to 0 °C using an ice/brine bath to prevent over-acylation.
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Add anhydrous aluminum chloride (AlCl 3 , 1.2 eq) portion-wise, maintaining the internal temperature below 5 °C.
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Add acetyl chloride (1.1 eq) dropwise over 30 minutes.
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Self-Validation (IPC): Stir for 2 hours at room temperature. Sample the mixture, quench with water, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (< 5% AUC) is replaced by the [M+H] + 201.0 m/z product peak.
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Quench by slowly pouring the mixture over crushed ice and 1M HCl. Extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo to yield 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-one.
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Phase 2: Deoxygenation (Carbonyl Reduction)
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Objective: Complete reduction of the ketone to an ethyl group without compromising the sensitive CF 2 moiety.
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Causality: Catalytic hydrogenation is selected over Wolff-Kishner reduction to avoid harsh, strongly basic reflux conditions that could trigger unwanted side reactions or defluorination.
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Step-by-Step Methodology:
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Dissolve the intermediate ketone (1.0 eq) in absolute ethanol (10 volumes) in a pressure reactor.
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Add 10% Palladium on Carbon (Pd/C, 0.05 eq Pd).
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Purge the reactor with nitrogen (3x), then with hydrogen gas (3x).
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Pressurize the reactor to 30 psi with H 2 and stir vigorously at room temperature for 12 hours.
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Self-Validation (IPC): Monitor hydrogen uptake. Once pressure stabilizes, sample for GC-MS. The disappearance of the ketone (m/z 201.0) and appearance of the ethyl product (m/z 186.1) confirms completion.
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate and purify via vacuum distillation to isolate pure 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole.
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Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow for 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole.
Analytical Characterization Standards
To ensure the integrity of the synthesized batch, the following spectroscopic benchmarks must be met:
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1 H NMR (400 MHz, CDCl 3 ): δ 7.00 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.88 (d, J = 8.0 Hz, 1H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, -CH 2 -), 1.22 (t, J = 7.6 Hz, 3H, -CH 3 ).
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Causality: The distinct quartet and triplet confirm the presence of the ethyl group, while the aromatic splitting pattern confirms the 1,2,4-trisubstitution of the benzene ring.
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19 F NMR (376 MHz, CDCl 3 ): δ -50.2 (s, 2F).
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Causality: The sharp singlet in this region is the definitive hallmark of an intact 2,2-difluorodioxole ring, proving that the CF 2 group survived the reduction phase.
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References
- Title: Formulations of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)
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Title: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings Source: ResearchGate URL: [Link]
